molecular formula C17H12F5NO2 B2853628 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one CAS No. 326101-62-6

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one

Cat. No.: B2853628
CAS No.: 326101-62-6
M. Wt: 357.28
InChI Key: XYNDAPVPIOGESI-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a synthetic organic compound featuring a 2-methyl-2,3-dihydroindole core linked via an ethanone bridge to a pentafluorophenoxy group. The dihydroindole moiety introduces conformational rigidity, while the pentafluorophenoxy substituent confers high electronegativity and lipophilicity.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO2/c1-8-6-9-4-2-3-5-10(9)23(8)11(24)7-25-17-15(21)13(19)12(18)14(20)16(17)22/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNDAPVPIOGESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dihydroindole moiety and a pentafluorophenoxy group , which may contribute to its unique biological properties. The molecular formula is C16H14F5N1O2C_{16}H_{14}F_5N_1O_2, and its IUPAC name reflects its complex structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways.
  • Antioxidant Properties : The presence of fluorinated groups enhances electron-withdrawing capabilities, potentially leading to increased antioxidant activity.
  • Antimicrobial Activity : The compound has shown promise in preliminary tests against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of the compound:

Activity Tested Strains/Cells IC50/EC50 Values Notes
AntimicrobialE. coli, S. aureus50 µMEffective against both Gram-positive and Gram-negative bacteria.
AntiproliferativeHeLa cells30 µMInduced apoptosis in cancer cell lines.
Enzyme InhibitionProtein Kinase AIC50 = 25 µMSignificant inhibition observed in vitro.
AntioxidantDPPH AssayEC50 = 15 µMDemonstrated strong free radical scavenging activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study conducted on HeLa cells indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 µM). Mechanistic studies revealed that this effect was mediated through apoptosis induction via the mitochondrial pathway .
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • In Vivo Studies : Animal model studies have demonstrated that administration of the compound leads to reduced tumor growth in xenograft models when compared to control groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one exhibit anticancer properties. The indole structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies have indicated that indole derivatives may protect neuronal cells from oxidative stress and inflammation . This property could be beneficial for conditions such as Alzheimer's and Parkinson's diseases.

Fluorinated Materials

The presence of pentafluorophenoxy groups enhances the compound's thermal stability and chemical resistance. Such properties are valuable in the development of advanced materials for electronics and coatings. Research has demonstrated that fluorinated compounds can improve the performance of polymers by increasing their hydrophobicity and durability .

Photonic Applications

Due to its unique electronic properties, this compound may find applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting diodes (LEDs). Studies have explored the use of fluorinated compounds in enhancing the efficiency of organic light-emitting diodes (OLEDs) .

Environmental Remediation

The compound's chemical stability makes it a candidate for environmental remediation technologies. Its potential to interact with pollutants could facilitate the development of materials for capturing and degrading hazardous substances in water and soil . Research is ongoing to evaluate its efficacy in removing heavy metals and organic pollutants.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole-based compounds and screened them against various cancer cell lines. The results indicated that specific modifications to the indole structure significantly enhanced anticancer activity .

Case Study 2: Material Development

A research group investigated the use of fluorinated compounds in polymer blends for electronic applications. Their findings suggested that incorporating pentafluorophenoxy groups improved the mechanical properties and thermal stability of the resulting materials .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one : Retains the dihydroindole core but replaces the methyl group with a phenyl and hydroxyl group, altering steric and electronic properties .

Ethanone Substituent Variations

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Replaces pentafluorophenoxy with a triazole and dichlorophenyl group, increasing hydrogen-bonding capacity .
  • 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one : Features a methoxyphenyl and pentylindole substituent, reducing electronegativity but enhancing lipophilicity .

Fluorinated Analogues

  • RCS-8 isomers (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2/3/4-methoxyphenyl)ethan-1-one) : Methoxy groups at different positions on the phenyl ring demonstrate how substituent placement affects receptor binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound C₁₇H₁₃F₅NO₂ 365.29 Pentafluorophenoxy, methyl Not reported ~3.8*
2-Hydroxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one C₁₁H₁₁NO₂ 189.21 Hydroxyl Not reported ~1.2
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₀H₁₀ClO₂S 237.70 Chlorophenyl, sulfanylidene 137.3–138.5 ~2.5

*Predicted using fragment-based methods. The target compound’s pentafluorophenoxy group increases hydrophobicity compared to hydroxyl or methoxy analogues.

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